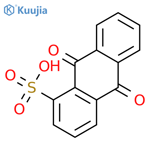High energy photoelectron spectroscopy of transition metal complexes. Part 1.—Bonding in substituted and unsubstituted first row carbonyls
Faraday Discussions of the Chemical Society Pub Date: DOI: 10.1039/DC9725400219
Abstract
Core electron binding energies of a series of substituted and unsubstituted transition metal carbonyls are reported and interpreted using both ab initio and approximate molecular orbital calculations. The ESCA chemical shifts observed upon substitution are well reproduced by such calculations, although the rather poor prediction of the change in CO core binding energies on complex formation, together with the observation of unusually intense satellite peaks in the photoelectron spectra of the carbonyls suggests that orbital relaxation may be greater in complexed than in free CO.
Recommended Literature
- [1] A novel and practical synthesis of CAT3: a phenanthroindolizidine alkaloid with potential in treating glioblastoma†
- [2] Assembled small organic molecules for photodynamic therapy and photothermal therapy
- [3] Efficient and stereocontrolled synthesis of chondroitin mono- and disaccharide linked to variously sulfated biotinylated trisaccharides of the linkage region of proteoglycans†
- [4] Perhydrolysis of epoxides
- [5] High-throughput methods to optically functional oxide and oxide–nitride materials†
- [6] Synthesis and pH/sugar/salt-sensitivity study of boronate crosslinked glycopolymer nanoparticles†
- [7] Natural product ‘legal highs’
- [8] Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbamate complexes†‡
- [9] Red and yellow emissive carbon dots integrated tandem luminescent solar concentrators with significantly improved efficiency†
- [10] Polypyrrole actuators with inverse opal structures†










